molecular formula C29H25N3O4S2 B11965193 N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide

N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B11965193
M. Wt: 543.7 g/mol
InChI Key: VQIOOQULDCQPGC-QPLCGJKRSA-N
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Description

N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound that features multiple functional groups, including an indole, thiazolidine, and acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The starting materials might include 4-ethoxyaniline, indole derivatives, and thiazolidine-2,4-dione. The key steps could involve:

    Condensation Reactions: Formation of the thiazolidine ring through condensation of thiazolidine-2,4-dione with an appropriate aldehyde or ketone.

    Amidation: Coupling of the indole derivative with an acetamide group.

    Substitution Reactions: Introduction of the ethoxyphenyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide
  • **N-(4-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide

Uniqueness

The uniqueness of N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The ethoxy group, for example, might influence the compound’s solubility and reactivity compared to its methoxy or chloro analogs.

Properties

Molecular Formula

C29H25N3O4S2

Molecular Weight

543.7 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide

InChI

InChI=1S/C29H25N3O4S2/c1-2-36-21-14-12-20(13-15-21)30-24(33)18-32-23-11-7-6-10-22(23)25(27(32)34)26-28(35)31(29(37)38-26)17-16-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3,(H,30,33)/b26-25-

InChI Key

VQIOOQULDCQPGC-QPLCGJKRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC=CC=C5)/C2=O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5)C2=O

Origin of Product

United States

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